6-methyl-2-(5-oxo-3-phenyl-2,5-dihydro-1H-pyrazol-1-yl)-4(3H)-pyrimidinone
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Overview
Description
6-methyl-2-(5-oxo-3-phenyl-2,5-dihydro-1H-pyrazol-1-yl)-4(3H)-pyrimidinone is a heterocyclic compound that features both pyrazole and pyrimidinone rings. This compound is of interest due to its potential applications in medicinal chemistry, particularly as a scaffold for drug development. The presence of multiple functional groups within its structure allows for diverse chemical reactivity and biological activity.
Scientific Research Applications
Chemistry
In chemistry, 6-methyl-2-(5-oxo-3-phenyl-2,5-dihydro-1H-pyrazol-1-yl)-4(3H)-pyrimidinone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
Biologically, this compound has been studied for its potential as an enzyme inhibitor. Its ability to interact with biological macromolecules makes it a candidate for drug discovery and development.
Medicine
In medicine, derivatives of this compound are investigated for their therapeutic potential. They may exhibit anti-inflammatory, anti-cancer, or antimicrobial properties, making them valuable in the development of new pharmaceuticals.
Industry
Industrially, this compound can be used in the synthesis of dyes, agrochemicals, and other specialty chemicals. Its versatility in chemical reactions makes it a valuable intermediate in various manufacturing processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-methyl-2-(5-oxo-3-phenyl-2,5-dihydro-1H-pyrazol-1-yl)-4(3H)-pyrimidinone typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrazole Ring: This can be achieved by the reaction of phenylhydrazine with an appropriate β-diketone under acidic or basic conditions to form 3-phenyl-2,5-dihydro-1H-pyrazole-5-one.
Construction of the Pyrimidinone Ring: The pyrazole intermediate is then reacted with a suitable precursor, such as an α,β-unsaturated carbonyl compound, under cyclization conditions to form the pyrimidinone ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group or the pyrazole ring.
Reduction: Reduction reactions can target the carbonyl groups within the structure.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the pyrazole and pyrimidinone rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkyl halides, and nucleophiles such as amines or thiols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Mechanism of Action
The mechanism of action of 6-methyl-2-(5-oxo-3-phenyl-2,5-dihydro-1H-pyrazol-1-yl)-4(3H)-pyrimidinone involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids. The compound’s structure allows it to form hydrogen bonds, hydrophobic interactions, and π-π stacking with its targets, leading to modulation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
2-(5-oxo-3-phenyl-2,5-dihydro-1H-pyrazol-1-yl)-4(3H)-pyrimidinone: Lacks the methyl group at the 6-position.
6-methyl-2-(3-phenyl-2,5-dihydro-1H-pyrazol-1-yl)-4(3H)-pyrimidinone: Lacks the oxo group on the pyrazole ring.
6-methyl-2-(5-oxo-3-phenyl-2,5-dihydro-1H-pyrazol-1-yl)-4(3H)-pyrimidine: Lacks the oxo group on the pyrimidinone ring.
Uniqueness
The uniqueness of 6-methyl-2-(5-oxo-3-phenyl-2,5-dihydro-1H-pyrazol-1-yl)-4(3H)-pyrimidinone lies in its combination of functional groups and ring systems, which confer distinct chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
4-methyl-2-(3-oxo-5-phenyl-1H-pyrazol-2-yl)-1H-pyrimidin-6-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4O2/c1-9-7-12(19)16-14(15-9)18-13(20)8-11(17-18)10-5-3-2-4-6-10/h2-8,17H,1H3,(H,15,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPWFOZGDRSCNBK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC(=N1)N2C(=O)C=C(N2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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